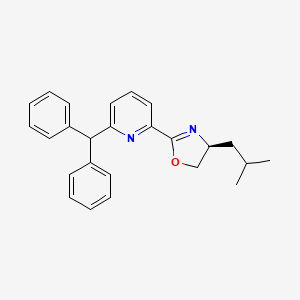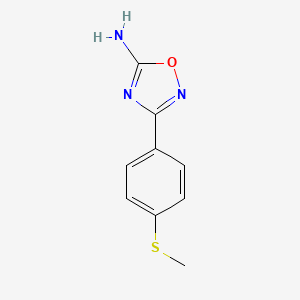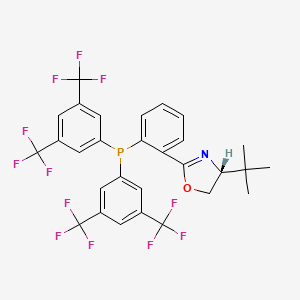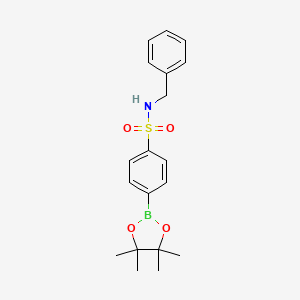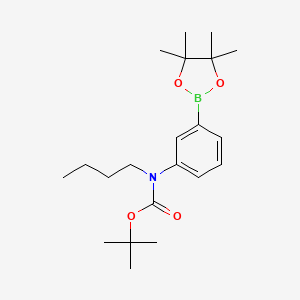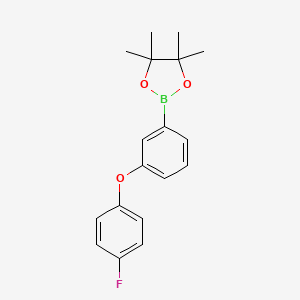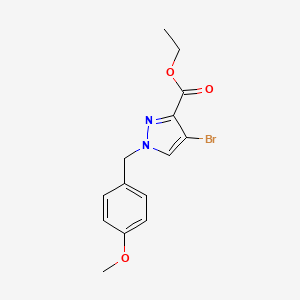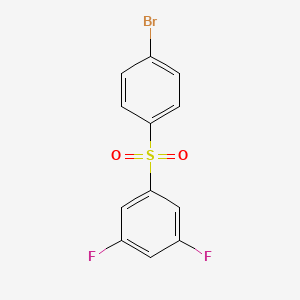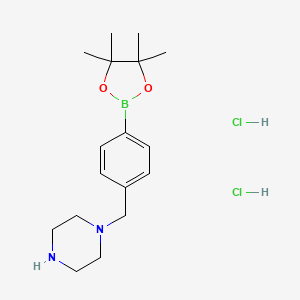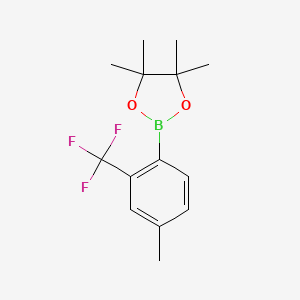
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is significant in organic synthesis due to its stability and reactivity, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. The presence of trifluoromethyl and methyl groups enhances its chemical properties, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The process begins with the reaction of 4-bromo-2-fluoroaniline with pinacol borane in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate, which is then subjected to further substitution reactions to introduce the trifluoromethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise temperature control and the use of high-purity reagents .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the nucleophile used.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate, enabling the formation of carbon-carbon bonds .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorine atom instead of a trifluoromethyl group, affecting its chemical properties.
4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane:
Uniqueness
The presence of the trifluoromethyl group in 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane imparts unique chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient chemical intermediates .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULXLLVGISTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((Dimethylamino)methyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B8240672.png)
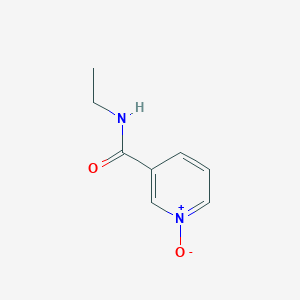

![(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole](/img/structure/B8240682.png)
